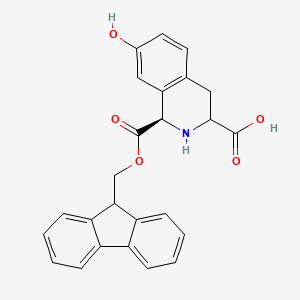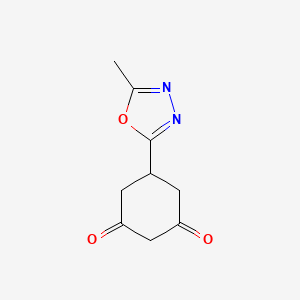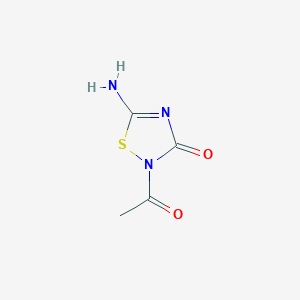
(R)-3-Methyltetrahydro-2H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,5-hexadiene with sulfur in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methyltetrahydro-2H-thiopyran may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Methyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other positions on the ring, using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
®-3-Methyltetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-3-Methyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetrahydrothiopyran: Lacks the methyl group at the third position.
3-Methylthiopyran: Similar structure but may differ in the degree of saturation.
Thiopyran: The parent compound without additional substituents.
Uniqueness: ®-3-Methyltetrahydro-2H-thiopyran is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiopyran derivatives and can lead to different applications and properties.
Propriétés
Formule moléculaire |
C6H12S |
|---|---|
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
(3R)-3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
WTPRCAYZVQKROM-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CCCSC1 |
SMILES canonique |
CC1CCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


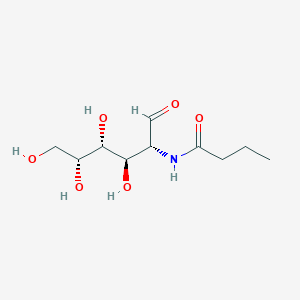
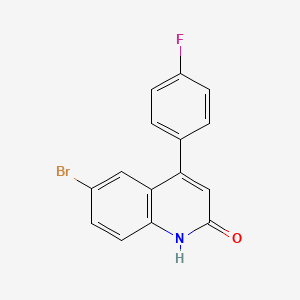
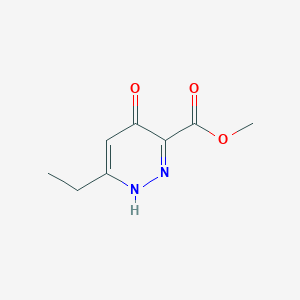

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
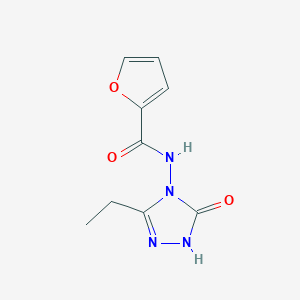
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)
